molecular formula C17H18O5 B4957531 allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B4957531
M. Wt: 302.32 g/mol
InChI Key: LDZTWGHMZRFSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate varies depending on its application. In medicine, it has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, leading to a decrease in inflammation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, it acts as a neurotoxin by inhibiting the activity of acetylcholinesterase in insects, leading to paralysis and death.
Biochemical and Physiological Effects:
Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation, inhibit microbial growth, and induce apoptosis in cancer cells. In agriculture, it has been shown to have insecticidal activity against various pests. However, further studies are needed to determine its potential toxicity and side effects.

Advantages and Limitations for Lab Experiments

Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to suit specific applications. It also has a wide range of potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. In medicine, further studies are needed to determine its potential as an anti-inflammatory, antimicrobial, and anticancer agent. In agriculture, it could be used as a natural pesticide and insecticide. In material science, it could be used as a building block for the synthesis of new materials with unique properties. Further studies are also needed to determine its potential toxicity and side effects, as well as its optimal dosage and administration route.

Synthesis Methods

Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using different methods. One of the most common methods is the Knoevenagel condensation reaction between 4-ethyl-8-methylcoumarin and allyl bromide in the presence of a base such as potassium carbonate. The reaction produces allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a yellow crystalline solid.

Scientific Research Applications

Allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In agriculture, it has been used as a natural pesticide and insecticide due to its insecticidal activity against various pests. In material science, it has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

prop-2-enyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-4-8-20-16(19)10-21-14-7-6-13-12(5-2)9-15(18)22-17(13)11(14)3/h4,6-7,9H,1,5,8,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZTWGHMZRFSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]acetate

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